Comparative Physicochemical Profiling: Lipophilicity (LogP) vs. 3-Iodo Analog
The target compound (3-chloro-4-fluoro) exhibits a significantly lower calculated lipophilicity (Consensus LogP 1.85) compared to its 3-iodo-4-fluoro analog (CAS 885522-05-4, Consensus LogP 2.61) [1]. This 0.76 unit reduction in LogP is substantial in medicinal chemistry terms and is driven by the replacement of the iodo substituent with a smaller, more electronegative chloro substituent. Lower lipophilicity is often correlated with improved aqueous solubility, which can be a critical advantage in both chemical synthesis and biological assays [1].
| Evidence Dimension | Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | 1.85 (Consensus Log Po/w) |
| Comparator Or Baseline | 3-Iodo-4-fluoro-1H-indazole-6-carboxylic acid (CAS 885522-05-4), Consensus LogP 2.61 |
| Quantified Difference | Δ LogP = -0.76 |
| Conditions | Calculated using SwissADME software; both compounds evaluated under identical computational models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) [1] |
Why This Matters
Lower lipophilicity can translate to superior aqueous solubility and a more favorable ADME profile, making the chloro analog a preferred starting material for lead optimization programs where solubility is a key concern.
- [1] SwissADME. (n.d.). Calculated Physicochemical Properties for 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid and 3-Iodo-4-fluoro-1H-indazole-6-carboxylic acid. Swiss Institute of Bioinformatics. View Source
